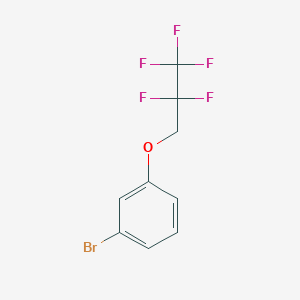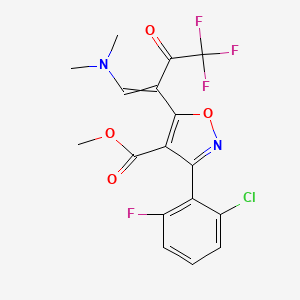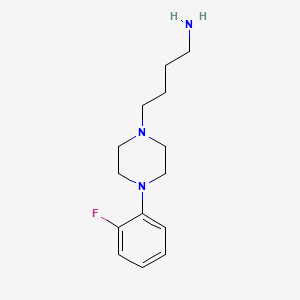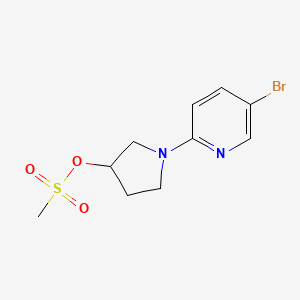
5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic organic compound that features an oxazoline ring with an amino group and a benzyloxymethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminoethanol with benzyloxymethyl chloride in the presence of a base, followed by cyclization to form the oxazoline ring. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to 60°C
Reaction Time: 4-8 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxazoline ring can be reduced to form corresponding amines.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted oxazolines with different functional groups.
科学的研究の応用
5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the oxazoline ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 2-Amino-5-methyl-2-oxazoline
- 2-Amino-5-phenyl-2-oxazoline
- 2-Amino-5-(methoxymethyl)-2-oxazoline
Uniqueness
5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to the presence of the benzyloxymethyl group, which imparts distinct chemical and physical properties. This substituent can enhance the compound’s lipophilicity, making it more suitable for certain biological applications compared to its analogs.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
5-(phenylmethoxymethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O2/c12-11-13-6-10(15-11)8-14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,13) |
InChIキー |
CSMYEPGLRJIPBS-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=N1)N)COCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B8625305.png)
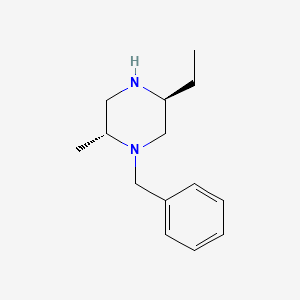
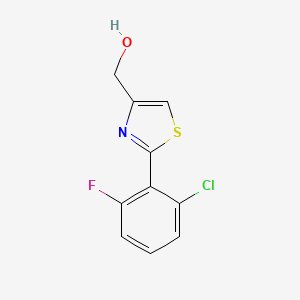
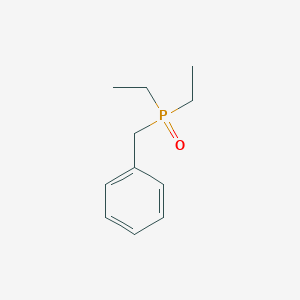
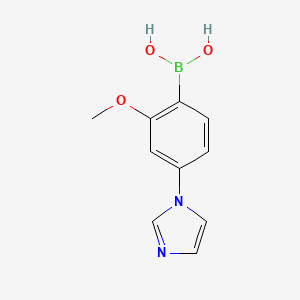
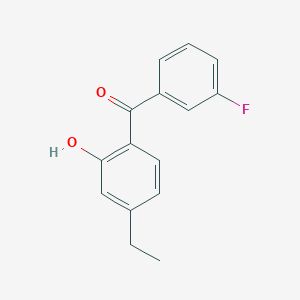

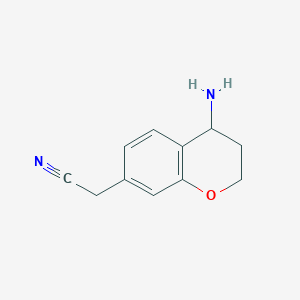
![1-[(Naphthalen-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B8625336.png)
![2-[(4-Methoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B8625343.png)
